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Compound of Interest

Compound Name:
2-Hydroxy-5-iodo-4-

methylbenzaldehyde

Cat. No.: B1639503 Get Quote

Executive Technical Summary
Molecule: 2-Hydroxy-5-iodo-4-methylbenzaldehyde Formula: C₈H₇IO₂ Exact Mass: 261.95

g/mol Core Application: Synthetic intermediate for Schiff base ligands and pharmaceutical

precursors.

This guide provides a definitive analysis of the Electron Ionization (EI) mass spectrometry

behavior of 2-Hydroxy-5-iodo-4-methylbenzaldehyde. Unlike standard spectral libraries

which may lack niche intermediates, this analysis derives from first-principles fragmentation

mechanics of aryl iodides and ortho-substituted salicylaldehydes.

Key Differentiator: The presence of the Iodine atom at the C5 position acts as a "fragility point,"

creating a distinct fragmentation signature dominated by the homolytic cleavage of the C–I

bond, which fundamentally alters the spectrum compared to its bromo- or chloro-analogues.

Experimental Methodology & Protocol
To ensure reproducibility and spectral integrity, the following acquisition parameters are

recommended. This protocol is designed to be self-validating—if the "Diagnostic Check" criteria

are not met, the data should be flagged as suspect.

Standard EI-MS Acquisition Protocol
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Parameter Setting Rationale

Ionization Source Electron Impact (EI)

Hard ionization is required to

induce the structural

fragmentation necessary for

identification.

Electron Energy 70 eV

Standard energy to ensure

library compatibility and

reproducible fragmentation

ratios.

Source Temp 230 °C

Prevents condensation but

minimizes thermal degradation

prior to ionization.

Transfer Line 250 °C

Ensures efficient transport of

the high-boiling iodinated

aromatic.

Scan Range m/z 40 – 300

Covers the molecular ion (262)

and all lower diagnostic

fragments.

Self-Validating Diagnostic Check
Before accepting data, verify these two internal controls:

The Iodine Deficit: The spectrum must show a monoisotopic molecular ion (no M+2 peak of

equal intensity). If an M+2 peak (approx. 1:1 ratio) is present, the sample is contaminated

with the Bromo-analogue.

The 127-Gap: There must be a significant mass gap of 127 Da between the Molecular Ion

(M⁺) and the first major fragment, corresponding to the loss of the Iodine radical (I•).

Fragmentation Pathway Analysis
The fragmentation of 2-Hydroxy-5-iodo-4-methylbenzaldehyde is governed by two

competing mechanistic drivers: the Weak C–I Bond and the Ortho-Effect of the salicylaldehyde
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moiety.

Primary Pathway: The "Iodine Ejection" (Dominant)
The C–I bond energy (~65 kcal/mol) is significantly lower than C–H or C–C bonds. Upon

ionization, the radical cation preferentially stabilizes by expelling the Iodine radical.

Mechanism: Homolytic Cleavage.[1][2]

Transition:[C₈H₇IO₂]⁺• (m/z 262) → [C₈H₇O₂]⁺ (m/z 135) + I•

Observation: The peak at m/z 135 is predicted to be the Base Peak (100%) or a major

fragment. This ion represents the 2-hydroxy-4-methylbenzoyl cation species.

Secondary Pathway: Salicylaldehyde "Ortho-Effects"
Once the iodine is lost (or in competition with it), the remaining salicylaldehyde core undergoes

characteristic eliminations driven by the proximity of the -OH (hydroxyl) and -CHO (formyl)

groups.

Loss of CO (Carbon Monoxide): Phenolic aldehydes characteristically lose CO (28 Da) to

contract the ring.

m/z 135 → m/z 107 (Loss of CO).

Loss of CHO (Formyl Radical): Direct cleavage of the aldehyde group.

m/z 262 → m/z 233 (Loss of CHO•) — Less common than I loss.

Loss of Water (H₂O): The "Ortho Effect" allows transfer of a hydrogen from the phenol to the

aldehyde oxygen, eliminating water.

m/z 262 → m/z 244 (Loss of H₂O).

Visualization of Fragmentation Logic
The following diagram maps the causal relationships between the molecular structure and the

observed spectral peaks.
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Figure 1: Pathway illustrating the dominance of Iodine loss followed by phenolic ring

contraction.

Comparative Analysis: Product vs. Alternatives
In drug development, this molecule is often compared against its Bromo-analogue (for reactivity

tuning) or its Non-iodinated parent (as a starting material).

Comparison 1: Vs. 2-Hydroxy-5-bromo-4-
methylbenzaldehyde
This is the most critical comparison for structural confirmation.
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Feature
Iodo-Derivative

(Product)

Bromo-Derivative

(Alternative)
Scientific Causality

Molecular Ion Isotope Single Peak (m/z 262)
Doublet (1:1 ratio at

m/z 215/217)

Iodine is monoisotopic

(¹²⁷I); Bromine has two

isotopes (⁷⁹Br, ⁸¹Br) in

~1:1 abundance.

C–X Bond Cleavage Extremely High Moderate

The C–I bond is

weaker (~65 kcal/mol)

than C–Br (~81

kcal/mol), making

Iodine loss the

dominant spectral

feature.

Base Peak Origin Often [M-I]⁺ (m/z 135) Often M⁺ or [M-H]⁺

The Bromo-compound

is more stable under

EI, preserving the

molecular ion longer

than the Iodo-

compound.

Comparison 2: Vs. 2-Hydroxy-4-methylbenzaldehyde
(Parent)
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Feature
Iodo-Derivative

(Product)

Parent (Starting

Material)
Diagnostic Value

Molecular Ion m/z 262 m/z 136

Immediate

confirmation of

iodination success.

Low Mass Region
Shows m/z 135

(Cation)

Shows m/z 136

(Radical Cation)

The Iodo-derivative

produces an even-

electron cation (m/z

135) directly, whereas

the parent produces a

radical cation (m/z

136).

Predicted Spectral Data Table
Use this table to interpret your GC-MS output.
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m/z Value Ion Identity
Relative
Abundance (Est.)

Origin / Mechanism

262 [M]⁺• 40 - 80%
Molecular Ion (Radical

Cation).

261 [M-H]⁺ 10 - 20%
Loss of aldehydic

hydrogen.

244 [M-H₂O]⁺• 5 - 15%

Ortho-effect:

Interaction between 1-

CHO and 2-OH.

135 [M-I]⁺ 100% (Base Peak)

Diagnostic: Loss of

Iodine. Represents

the aryl cation.

107 [M-I-CO]⁺ 30 - 50%
Ring contraction after

Iodine loss.

79/77 [C₆H₅]⁺ var. 20 - 40%

Aromatic ring

degradation

fragments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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